![molecular formula C43H49KN4O14S2 B015810 Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt CAS No. 1311966-47-8](/img/structure/B15810.png)
Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt
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Overview
Description
Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt is an amine-reactive fluorescent dye . It has a molecular weight of 932.99 and a molecular formula of C43H49N4NaO14S2 .
Molecular Structure Analysis
The molecular structure of Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt is complex, with a molecular formula of C43H49N4NaO14S2 . It consists of a cyanine core, which is a polymethine dye, and bihexanoic acid side chains.Physical And Chemical Properties Analysis
Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt appears as a red solid . It is soluble in DMSO, methanol, and water . The dye has a carbon content of 54.42%, a hydrogen content of 5.20%, and a nitrogen content of 5.90% .Scientific Research Applications
Fluorescent Labeling of Biological Macromolecules
Cyanine 3 Bihexanoic Acid Dye is widely used in the fluorescent labeling of biological macromolecules . It has good photophysical properties, excellent biocompatibility, and low toxicity to biological systems , making it ideal for this application.
Disease Diagnosis
This dye is also used in disease diagnosis . Its high fluorescence quantum yield and relatively long absorption and emission wavelengths make it a valuable tool in the detection and diagnosis of various diseases .
Immunoassay
In the field of immunoassay, Cyanine 3 Bihexanoic Acid Dye is used as a bioprobe . Its good biocompatibility and low toxicity make it suitable for use in immunoassays, which require a high degree of sensitivity and specificity .
DNA Detection
Cyanine 3 Bihexanoic Acid Dye is also used in DNA detection . Its ability to bind to DNA and emit fluorescence makes it a valuable tool in the detection and analysis of DNA .
Enzyme Identification
The dye is used in the identification of enzymes . It can be used to label enzymes, allowing for their detection and analysis .
Organelle Identification
Cyanine 3 Bihexanoic Acid Dye is used in the identification of organelles . It can be used to label organelles, allowing for their detection and analysis .
Immunity Studies
In the field of immunity, the dye is used as a bioprobe . Its good biocompatibility and low toxicity make it suitable for use in immunity studies, which require a high degree of sensitivity and specificity .
Development of Multifunctional Fluorescent Probes
Finally, this dye facilitates the construction of a new type of multifunctional fluorescent probe and promotes its clinical application . This is a promising area of research that could lead to significant advancements in the field of biomedical imaging .
Mechanism of Action
Target of Action
The primary target of the Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt is amines . This compound is an amine-reactive fluorescent dye , which means it reacts with amines, often found in proteins and other biological molecules.
Mode of Action
The Cyanine 3 dye works by reacting with amines to form stable dye-protein conjugates . The succinimidyl ester (SE) group in the dye reacts with primary amines, typically on the side chain of lysine residues or the N-terminus of proteins, to form stable carboxamide bonds .
Biochemical Pathways
The Cyanine 3 dye is used to label proteins and other amine-containing molecules, allowing them to be visualized using fluorescence microscopy or detected in fluorescence-based assays . The exact biochemical pathways affected would depend on the specific proteins or molecules being labeled.
Result of Action
The result of the Cyanine 3 dye’s action is the stable labeling of target proteins or other amine-containing molecules with a fluorescent tag . This allows the labeled molecules to be visualized or detected using fluorescence-based techniques, providing valuable information about their location, abundance, or interaction with other molecules.
properties
IUPAC Name |
potassium;(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H50N4O14S2.K/c1-42(2)30-26-28(62(54,55)56)16-18-32(30)44(24-9-5-7-14-40(52)60-46-36(48)20-21-37(46)49)34(42)12-11-13-35-43(3,4)31-27-29(63(57,58)59)17-19-33(31)45(35)25-10-6-8-15-41(53)61-47-38(50)22-23-39(47)51;/h11-13,16-19,26-27H,5-10,14-15,20-25H2,1-4H3,(H-,54,55,56,57,58,59);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHGNVAPFRTZCF-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H49KN4O14S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678987 |
Source
|
Record name | Potassium 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E)-3-(1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
949.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl-3H-indol-1-ium-5-sulfonate | |
CAS RN |
1311966-47-8 |
Source
|
Record name | Potassium 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E)-3-(1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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